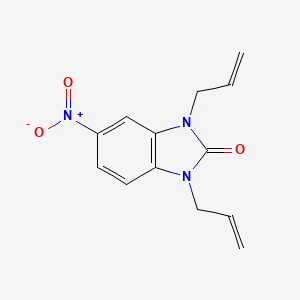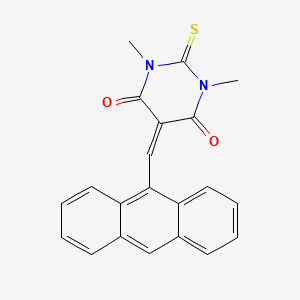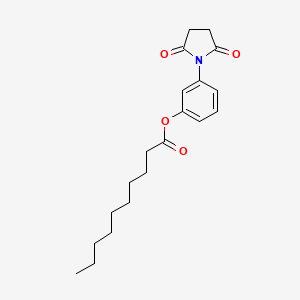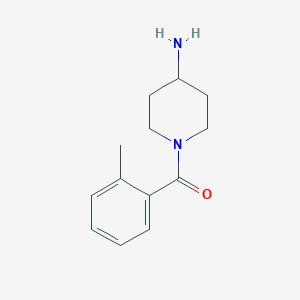
5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. The presence of nitro and prop-2-en-1-yl groups in the molecule suggests potential reactivity and functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzodiazole ring.
Alkylation: Addition of prop-2-en-1-yl groups to the benzodiazole core.
Industrial Production Methods
Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Substitution: The prop-2-en-1-yl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products
Amines: From the reduction of the nitro group.
Substituted Benzodiazoles: From various substitution reactions.
Applications De Recherche Scientifique
5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes or receptors.
Pathways: Modulation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrobenzodiazole: Lacks the prop-2-en-1-yl groups.
1,3-Bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one: Lacks the nitro group.
Uniqueness
The combination of nitro and prop-2-en-1-yl groups in 5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one may confer unique reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H13N3O3 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
5-nitro-1,3-bis(prop-2-enyl)benzimidazol-2-one |
InChI |
InChI=1S/C13H13N3O3/c1-3-7-14-11-6-5-10(16(18)19)9-12(11)15(8-4-2)13(14)17/h3-6,9H,1-2,7-8H2 |
Clé InChI |
BGXVBHZFMRAVDY-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)

![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)

![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B12495101.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B12495107.png)

![1,3-Dimethyl-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12495137.png)
![Methyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12495144.png)
![N-(4-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12495150.png)

